molecular formula C11H10BrN3O2 B2469464 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 897735-75-0

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2469464
CAS No.: 897735-75-0
M. Wt: 296.124
InChI Key: CTHWCFMVZAEZQM-UHFFFAOYSA-N
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Description

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide is a useful research compound. Its molecular formula is C11H10BrN3O2 and its molecular weight is 296.124. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

1,3,4-Oxadiazole derivatives have shown promising antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral properties. New compounds containing the 1,3,4-oxadiazole ring have exceeded the activity of known antibiotics, indicating their potential as new drug candidates (Glomb & Świątek, 2021).

Antitubercular Activity

Modifications of the isoniazid structure with N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives have shown significant in vitro antitubercular activity against various Mycobacterium strains. This highlights their potential in designing new leads for anti-TB compounds (Asif, 2014).

Cancer Research

1,3,4-Oxadiazole derivatives are being explored for their anticancer properties. These compounds exhibit a wide range of biological activities that make them potential candidates for cancer treatment, due to their effective binding with different enzymes and receptors in biological systems (Verma et al., 2019).

Drug Development

The 1,3,4-oxadiazole core is significant in new drug development, serving as surrogates (bioisosteres) of carboxylic acids, carboxamides, and esters. They find applications in various domains such as polymers, luminescence-producing materials, electron-transporting materials, and corrosion inhibitors, demonstrating their wide applicability in medicinal chemistry and material science (Rana, Salahuddin, & Sahu, 2020).

Metal-Ion Sensing

1,3,4-Oxadiazoles are also prominent in the development of chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites. This makes them a choice for metal-ion sensors, showcasing the diversity of their applications beyond pharmacology into material science and analytical chemistry (Sharma, Om, & Sharma, 2022).

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-2-9(16)13-11-15-14-10(17-11)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHWCFMVZAEZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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